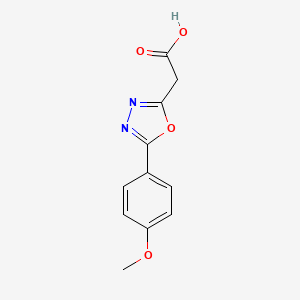
4-((2,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: C₁₆H₁₃Cl₂N₃O₃
CAS Number: 305850-67-3
Molecular Weight: 366.206 g/mol
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The presence of the thiol group (–SH) suggests potential reactivity and biological significance.
准备方法
Synthetic Routes::
Hydrazine Derivative Approach:
Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity. Researchers often synthesize it in the lab for specific studies.
化学反应分析
Reactions::
Oxidation: The thiol group can undergo oxidation to form disulfides.
Substitution: The chlorine atoms may be substituted with other functional groups.
Reduction: Reduction of the imine group (Schiff base) can yield the corresponding amine.
Thiol Oxidation: Use mild oxidants like hydrogen peroxide (H₂O₂).
Chlorine Substitution: Alkali metal hydroxides (e.g., NaOH) or nucleophilic reagents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Oxidation: Disulfide derivatives.
Substitution: Various derivatives with modified substituents.
Reduction: The corresponding amine.
科学研究应用
This compound finds applications in:
Medicine: Potential antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block for more complex molecules.
Industry: Rarely, in specialized chemical processes.
作用机制
The exact mechanism remains elusive, but it likely interacts with biological targets via covalent bonding or coordination. Further research is needed to elucidate its precise mode of action.
相似化合物的比较
While unique, it shares features with other 1,2,4-triazoles, such as imidazoles and benzimidazoles . These compounds exhibit diverse biological activities.
属性
分子式 |
C16H12Cl2N4OS |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-13-6-3-10(4-7-13)15-20-21-16(24)22(15)19-9-11-2-5-12(17)8-14(11)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI 键 |
GOZRNYXAUHLSAG-DJKKODMXSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
![8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12010266.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)



![2-(1-naphthylamino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide](/img/structure/B12010298.png)

![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010314.png)

![5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010352.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010355.png)
